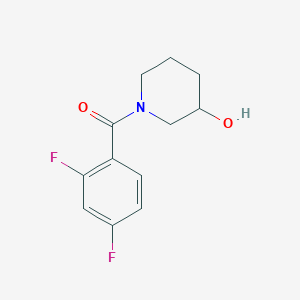

1-(2,4-Difluorobenzoyl)piperidin-3-ol

Descripción general

Descripción

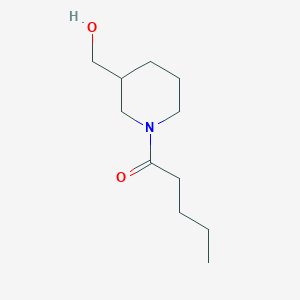

1-(2,4-Difluorobenzoyl)piperidin-3-ol, also known as 1-(2,4-difluorophenyl)piperidin-3-ol, is an organic compound belonging to the class of piperidines. It is a colorless crystalline solid with a molecular formula of C10H12F2NO and a molecular weight of 199.21 g/mol. 1-(2,4-Difluorobenzoyl)piperidin-3-ol has been widely studied in the scientific community due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Molecular Structure and Intermolecular Interactions

1-(2,4-Difluorobenzoyl)piperidin-3-ol, due to its structural configuration, participates in various molecular interactions. Research on closely related compounds demonstrates that similar molecular structures can exhibit different intermolecular interactions based on their halogen substitutions. For instance, compounds with 3-fluorobenzoyl groups form three-dimensional structures through hydrogen bonds, while analogs with 2,6-difluorobenzoyl or 2,4-dichlorobenzoyl groups do not exhibit such hydrogen bonding, highlighting the importance of molecular configuration on intermolecular interactions (Mahesha et al., 2019).

Radiotracer Development for PET Imaging

Compounds with structural similarities to 1-(2,4-Difluorobenzoyl)piperidin-3-ol have been explored in the development of PET (Positron Emission Tomography) radiotracers. Specifically, radioligands containing the 4-(4-fluorobenzyl)piperidine moiety have been developed for imaging NR2B NMDA receptors. These radiotracers showed high accumulation in bone and cartilage, suggesting potential for further exploration in medical imaging applications, despite challenges related to defluorination and brain penetration (Labas et al., 2011).

Fluorescence Probing in Biological Systems

The reversible redox reactions of compounds similar to 1-(2,4-Difluorobenzoyl)piperidin-3-ol have been utilized in the development of fluorescent probes. These probes, designed to incorporate similar molecular structures, demonstrate sensitive and selective On-Off-On fluorescent responses to specific redox cycles in biological systems, such as the ClO(-)/AA (ascorbic acid) redox cycle. This application is particularly relevant in monitoring biological processes within living cells under physiological conditions (Wang et al., 2016).

Antimicrobial Agent Development

Research into derivatives of 1-(2,4-Difluorobenzoyl)piperidin-3-ol has led to the synthesis of compounds with potential antimicrobial properties. A study synthesizing novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, bearing various substitutions, revealed moderate to good antimicrobial activities against tested bacterial and fungal strains, showcasing the compound's potential in antimicrobial agent development (Jadhav et al., 2017).

Drug Synthesis and Psychotherapeutic Applications

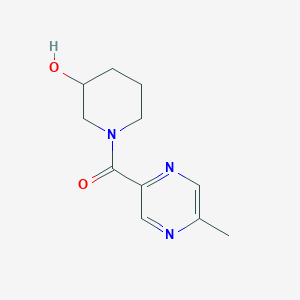

The synthesis of 6-Fluoro-3-(4-piperidyl)-1,2-benzisoxazole Hydrochloride, a process involving 1-(2,4-Difluorobenzoyl)piperidin-3-ol, demonstrates its utility in creating intermediates for psychotherapeutic drugs. This particular synthesis route highlights the compound's relevance in the pharmaceutical industry, especially in the development of drugs for mental health (Ya-fei, 2011).

Propiedades

IUPAC Name |

(2,4-difluorophenyl)-(3-hydroxypiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2NO2/c13-8-3-4-10(11(14)6-8)12(17)15-5-1-2-9(16)7-15/h3-4,6,9,16H,1-2,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJWXZCKERWIIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=C(C=C(C=C2)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-Difluorobenzoyl)piperidin-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-Methoxyphenyl)ethyl]pyrrolidin-3-amine](/img/structure/B1462519.png)

![1-[2-(Methylsulfanyl)benzoyl]piperidin-4-ol](/img/structure/B1462525.png)

![4-[(2-Chlorophenyl)methoxy]benzene-1-sulfonamide](/img/structure/B1462534.png)